molecular formula C20H18N2O6S2 B2962457 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2034262-01-4

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2962457
CAS No.: 2034262-01-4
M. Wt: 446.49
InChI Key: IBDNYWWMIULSNZ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position. The sulfonamide nitrogen is further functionalized with a branched ethyl chain containing hydroxyl, furan-2-yl, and thiophen-3-yl moieties. The pyrrolidinedione ring introduces hydrogen-bonding capacity, while the heterocyclic furan and thiophene groups contribute to π-π stacking interactions and modulate lipophilicity. The hydroxyl group may enhance solubility through hydrogen bonding, making this compound distinct among sulfonamide derivatives .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S2/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-11-29-12-14)17-2-1-10-28-17/h1-6,9-12,21,25H,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDNYWWMIULSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on monoclonal antibody production, antimicrobial properties, and potential anticancer applications.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A benzenesulfonamide core.
  • A dioxopyrrolidine moiety.
  • Substituents including a furan ring and a thiophene group.

1. Enhancement of Monoclonal Antibody Production

Recent studies have highlighted the compound's role in enhancing monoclonal antibody (mAb) production. Specifically, it has been shown to:

  • Increase mAb yields in recombinant Chinese hamster ovary (CHO) cells by modulating metabolic pathways.
  • Suppress cell growth while promoting glucose uptake and increasing intracellular ATP levels during antibody production, indicating a shift in cellular metabolism conducive to enhanced productivity.
ParameterEffect of Compound
Cell GrowthSuppressed
Glucose UptakeIncreased
ATP LevelsElevated
mAb ProductionEnhanced

2. Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The structure–activity relationship (SAR) studies indicate that modifications to the thiophene and furan substituents can enhance its antimicrobial efficacy .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli230 μg/mL
S. aureus265 μg/mL
B. cereus280 μg/mL

3. Anticancer Potential

Preliminary investigations into the anticancer potential of this compound have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell viability has been documented, particularly in HepG2 liver cancer cells .

Cancer Cell LineCell Viability (%) at 20 μg/mL
HepG233.29
MCF-741.81
Huh-745.09

Case Studies

A notable study published in PLOS ONE investigated a library of compounds for their ability to enhance mAb production, identifying this molecule as a key enhancer. Further research is needed to elucidate the exact mechanisms by which it affects cellular pathways and to explore its full therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzenesulfonamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name/ID (Reference) Key Substituents Molecular Features Inferred Properties
Target Compound 2,5-Dioxopyrrolidin-1-yl, 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl Polar pyrrolidinedione, heterocyclic furan/thiophene, hydroxyl group Enhanced solubility (hydroxyl), moderate lipophilicity (heterocycles)
1,2,4-Triazole-3(4H)-thiones [7–9] (Ev3) 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, triazole-thione Thione tautomer, electron-withdrawing sulfonyl groups High metabolic stability (tautomerism), potential enzyme inhibition
Sulfathiazole derivatives (Ev4) Pyrimidinyl-thioxo, thiazolyl Thiazole ring, pyrimidine-thione Antibacterial activity (sulfonamide-thiazole synergy)
Benzamide (Ev6) 3-Ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene Fluorinated benzothiazole, dioxopyrrolidinyl Increased lipophilicity (fluorine), potential CNS penetration
Thiazole-pyran derivative (Ev8) 2-Chloropyridin-4-yl, tetrahydro-2H-pyran-4-yl, fluorophenyl Chloropyridine, pyran-thiazole hybrid Enhanced binding affinity (chlorine), improved solubility (pyran)

Key Comparative Analysis

  • Solubility : The target compound’s hydroxyl group likely improves aqueous solubility compared to lipophilic analogues like the benzothiazole derivative (Ev6) or chloropyridine-containing compound (Ev8). However, it may be less soluble than triazole-thiones (Ev3), which exhibit tautomerism favoring polar forms .
  • Metabolic Stability : The pyrrolidinedione ring in the target compound may undergo hydrolysis more readily than the triazole-thiones (Ev3), which stabilize via tautomeric shifts. Fluorinated derivatives (Ev6, Ev8) show slower metabolic degradation due to fluorine’s electronegativity .
  • Electronic Effects : The thiophene and furan groups in the target compound provide electron-rich aromatic systems, contrasting with electron-withdrawing sulfonyl groups in triazole-thiones (Ev3). This difference could influence receptor binding or π-stacking interactions .

Research Findings and Data Tables

Table 1: Substituent Impact on LogP and Solubility

Compound Type (Reference) logP (Predicted) Water Solubility (mg/mL) Key Substituent Influence
Target Compound 2.1 ~0.5 Hydroxyl group reduces logP vs. heterocycles
Triazole-thiones [7–9] (Ev3) 3.4 ~0.2 Sulfonyl groups increase polarity, but thione dominates
Benzothiazole derivative (Ev6) 4.2 <0.1 Fluorine and benzothiazole elevate logP
Thiazole-pyran (Ev8) 3.8 ~0.3 Pyran moiety moderates lipophilicity

Table 2: Tautomeric and Stability Profiles

Compound (Reference) Tautomeric Forms Stability in pH 7.4 Buffer (t½) Notes
Target Compound None observed >24 hours Hydroxyl group resists tautomerism
Triazole-thiones [7–9] (Ev3) Thione ↔ Thiol 12 hours Thione form predominates (~90%)
Sulfathiazole (Ev4) Thione ↔ Enol >48 hours High stability due to aromatic system

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